molecular formula C10H20O2 B584168 Cyclohexanemethanol, 3-hydroxy-4-(1-methylethyl)-, [1S-(1alpha,3ba,4ba)]- (9CI) CAS No. 155348-07-5

Cyclohexanemethanol, 3-hydroxy-4-(1-methylethyl)-, [1S-(1alpha,3ba,4ba)]- (9CI)

Cat. No.: B584168
CAS No.: 155348-07-5
M. Wt: 172.26 g/mol
InChI Key: SYKFBYLBABZJJQ-IVZWLZJFSA-N
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Description

Cyclohexanemethanol, 3-hydroxy-4-(1-methylethyl)-, [1S-(1alpha,3ba,4ba)]- (9CI) is a chemical compound with the molecular formula C10H20O2 It is a derivative of cyclohexane, featuring a hydroxyl group and an isopropyl group attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanemethanol, 3-hydroxy-4-(1-methylethyl)-, [1S-(1alpha,3ba,4ba)]- typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexanone as the starting material.

    Reduction: Cyclohexanone is reduced to cyclohexanol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Hydroxylation: The cyclohexanol is then hydroxylated to introduce the hydroxyl group at the desired position. This can be achieved using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).

    Isopropylation: The final step involves the introduction of the isopropyl group. This can be done through a Friedel-Crafts alkylation reaction using isopropyl chloride (CH3CHClCH3) and a Lewis acid catalyst such as aluminum chloride (AlCl3).

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanemethanol, 3-hydroxy-4-(1-methylethyl)-, [1S-(1alpha,3ba,4ba)]- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents such as NaBH4 or LiAlH4.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: CrO3, PCC, KMnO4

    Reduction: NaBH4, LiAlH4

    Substitution: SOCl2, PBr3

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohol derivatives

    Substitution: Halides, ethers

Scientific Research Applications

Cyclohexanemethanol, 3-hydroxy-4-(1-methylethyl)-, [1S-(1alpha,3ba,4ba)]- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Cyclohexanemethanol, 3-hydroxy-4-(1-methylethyl)-, [1S-(1alpha,3ba,4ba)]- involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds and interact with various enzymes and receptors, potentially modulating their activity. The isopropyl group contributes to its hydrophobic interactions, affecting its solubility and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • Cyclohexanemethanol, 4-(1-methylethyl)-, trans-
  • Cyclohexanemethanol, 4-(1-methylethyl)-, cis-

Uniqueness

Cyclohexanemethanol, 3-hydroxy-4-(1-methylethyl)-, [1S-(1alpha,3ba,4ba)]- is unique due to the specific positioning of the hydroxyl and isopropyl groups on the cyclohexane ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

155348-07-5

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

(1R,2R,5S)-5-(hydroxymethyl)-2-propan-2-ylcyclohexan-1-ol

InChI

InChI=1S/C10H20O2/c1-7(2)9-4-3-8(6-11)5-10(9)12/h7-12H,3-6H2,1-2H3/t8-,9+,10+/m0/s1

InChI Key

SYKFBYLBABZJJQ-IVZWLZJFSA-N

Isomeric SMILES

CC(C)[C@H]1CC[C@@H](C[C@H]1O)CO

SMILES

CC(C)C1CCC(CC1O)CO

Canonical SMILES

CC(C)C1CCC(CC1O)CO

Origin of Product

United States

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